molecular formula C15H13NO5 B12213041 p-nitrophenyl (S)-1-phenylethyl carbonate

p-nitrophenyl (S)-1-phenylethyl carbonate

Cat. No.: B12213041
M. Wt: 287.27 g/mol
InChI Key: FPGILIJHHIZDFP-UHFFFAOYSA-N
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Description

p-Nitrophenyl (S)-1-phenylethyl carbonate: is an organic compound that belongs to the class of carbonates It is characterized by the presence of a p-nitrophenyl group and an (S)-1-phenylethyl group attached to a carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-nitrophenyl (S)-1-phenylethyl carbonate typically involves the reaction of p-nitrophenol with (S)-1-phenylethyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenyl (S)-1-phenylethyl carbonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonate group can be attacked by nucleophiles, leading to the formation of carbamates or other derivatives.

    Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to yield p-nitrophenol and (S)-1-phenylethanol.

    Reduction: The nitro group in the p-nitrophenyl moiety can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Carbamates or other substituted carbonates.

    Hydrolysis: p-Nitrophenol and (S)-1-phenylethanol.

    Reduction: p-Aminophenyl (S)-1-phenylethyl carbonate.

Scientific Research Applications

Chemistry: p-Nitrophenyl (S)-1-phenylethyl carbonate is used as a reagent in organic synthesis, particularly in the formation of carbamates and other derivatives. It serves as a protecting group for alcohols and amines due to its stability and ease of removal.

Biology: In biological research, this compound is employed in bioconjugation reactions to modify proteins and peptides. It is used to introduce functional groups onto biomolecules, facilitating the study of protein interactions and functions.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of p-nitrophenyl (S)-1-phenylethyl carbonate involves its reactivity towards nucleophiles. The carbonate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The p-nitrophenyl group can also undergo reduction, altering the compound’s properties and reactivity.

Comparison with Similar Compounds

  • p-Nitrophenyl methyl carbonate
  • p-Nitrophenyl ethyl carbonate
  • p-Nitrophenyl isopropyl carbonate

Comparison: p-Nitrophenyl (S)-1-phenylethyl carbonate is unique due to the presence of the (S)-1-phenylethyl group, which imparts chirality to the molecule. This chiral center can influence the compound’s reactivity and interactions with other chiral molecules. Compared to other p-nitrophenyl carbonates, it may exhibit different reactivity patterns and selectivity in chemical reactions.

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

(4-nitrophenyl) 1-phenylethyl carbonate

InChI

InChI=1S/C15H13NO5/c1-11(12-5-3-2-4-6-12)20-15(17)21-14-9-7-13(8-10-14)16(18)19/h2-11H,1H3

InChI Key

FPGILIJHHIZDFP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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